2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide
Description
The compound 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide features a propanamide backbone with two key substituents:
- A 1-(2-methylphenyl)-1H-tetrazol-5-yl group linked via a sulfanyl bridge.
- An N-(4-sulfamoylphenyl) group.
The sulfamoyl group (-SO₂NH₂) contributes to hydrogen bonding, which may influence solubility and target binding interactions.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S2/c1-11-5-3-4-6-15(11)23-17(20-21-22-23)27-12(2)16(24)19-13-7-9-14(10-8-13)28(18,25)26/h3-10,12H,1-2H3,(H,19,24)(H2,18,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLCXEMCCFRRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which is achieved through the cycloaddition reaction of an azide with a nitrile. The sulfanyl group is then introduced via a nucleophilic substitution reaction. Finally, the sulfonamide group is added through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the sulfonamide can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles.
Scientific Research Applications
2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, affecting enzyme activity. The sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme function. These interactions disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of the target compound and its analogs:
Key Comparative Insights
Bioisosteric Effects :
- The tetrazole ring in the target compound and analogs replaces carboxyl groups, mimicking their electronic properties while resisting metabolic degradation. This is critical in drug design for improving pharmacokinetics .
Impact of Substituents: Sulfamoyl vs. Fluorine and Methoxy Groups (): Fluorine’s electronegativity and methoxy’s electron-donating effects may fine-tune binding interactions, as seen in kinase inhibitors and antimicrobial agents . Hydroxy and Ethyl Groups (): The hydroxy group introduces polarity and H-bond donor capacity, while the ethyl group increases hydrophobicity, affecting membrane permeability .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in (e.g., cyclization for tetrazole formation and sulfanyl coupling). In contrast, BG01453 may require thiazole-specific steps like Hantzsch synthesis .
Biological Activity
The compound 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide , often referred to as a tetrazole derivative, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.49 g/mol. The structure features a tetrazole ring, which is known for its pharmacological significance due to the nitrogen atoms that can participate in various biological interactions.
Biological Activities
Antimicrobial Activity
Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. A study comparing various tetrazole compounds indicated that those containing sulfanyl groups, like our compound of interest, demonstrated enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
Tetrazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that the compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. For instance, IC50 values (the concentration required to inhibit 50% of cell growth) were reported as low as 6.2 μM against colon carcinoma HCT-116 cells . The presence of the sulfonamide moiety enhances the compound's ability to interact with specific cancer-related targets.
Nephroprotective Effects
Another area of interest is the nephroprotective effect observed in animal models treated with cisplatin, a common chemotherapeutic agent known for its nephrotoxicity. The compound has been shown to mitigate cisplatin-induced renal damage by reducing markers such as blood urea nitrogen and plasma creatinine levels . This suggests a potential dual role in cancer therapy where it could protect healthy tissues while allowing effective tumor suppression.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various synthesized tetrazole derivatives, our compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showing promising antimicrobial activity .
Case Study 2: Anticancer Activity
A detailed investigation into the anticancer activity was conducted using human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Research Findings Summary
| Biological Activity | Effect Observed | IC50 / MIC Values |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | MIC: 16 µg/mL (S. aureus), 32 µg/mL (E. coli) |
| Anticancer | Inhibits growth of HCT-116 cells | IC50: 6.2 µM |
| Nephroprotective | Reduces nephrotoxicity from cisplatin | Significant reduction in blood urea nitrogen |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
